3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
CAS No.:
Cat. No.: VC15709660
Molecular Formula: C13H11N3O4
Molecular Weight: 273.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11N3O4 |
|---|---|
| Molecular Weight | 273.24 g/mol |
| IUPAC Name | 3-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide |
| Standard InChI | InChI=1S/C13H11N3O4/c1-9-3-2-4-10(7-9)13(17)15-14-8-11-5-6-12(20-11)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+ |
| Standard InChI Key | JFWRRQPKLTVAAU-RIYZIHGNSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Introduction
3-Methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is a synthetic organic compound categorized under hydrazones, which are derivatives of hydrazides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. Below, we explore its chemical properties, synthesis, and potential applications.
Synthesis
The synthesis of 3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide typically involves a condensation reaction between 3-methylbenzohydrazide and 5-nitrofurfural under acidic or neutral conditions. The reaction proceeds as follows:
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Dissolve equimolar amounts of 3-methylbenzohydrazide and 5-nitrofurfural in ethanol.
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Heat the mixture under reflux for several hours.
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Cool the reaction mixture to room temperature and allow the product to crystallize.
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Filter and purify the product via recrystallization.
This method yields the compound as a crystalline solid with high purity .
Biological Activities
Preliminary studies indicate that this compound exhibits promising pharmacological properties:
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Antimicrobial Activity: The nitrofuran group is known for its ability to disrupt bacterial DNA, making this compound effective against various Gram-positive and Gram-negative bacteria.
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Anticancer Potential: The Schiff base linkage imparts cytotoxic properties, which may inhibit cancer cell proliferation by inducing apoptosis.
Further research is needed to fully elucidate its mechanisms of action and optimize its therapeutic potential .
Structural Analysis
The structure of 3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide has been characterized using advanced spectroscopic techniques:
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NMR Spectroscopy: Confirms the presence of characteristic functional groups, including the hydrazone (-C=N-) linkage.
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Mass Spectrometry (MS): Provides molecular ion peaks consistent with its molecular weight.
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X-ray Crystallography: Reveals a planar geometry around the hydrazone bond, contributing to its stability and reactivity .
Applications
This compound's unique structure makes it a candidate for various applications:
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Pharmaceuticals: Potential use as an antimicrobial or anticancer agent.
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Chemical Research: A model compound for studying Schiff base chemistry and nitrofuran derivatives.
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